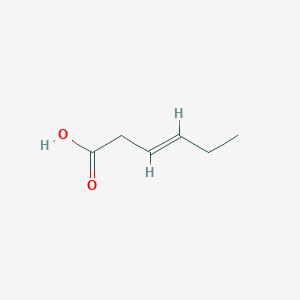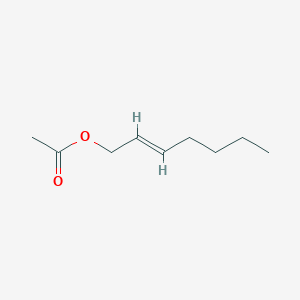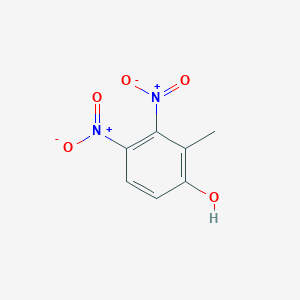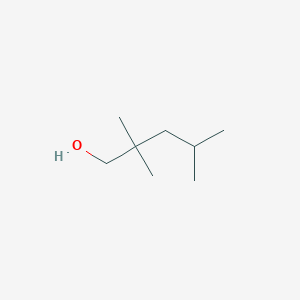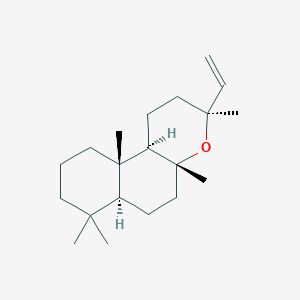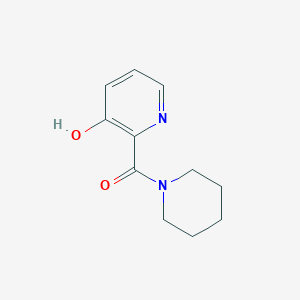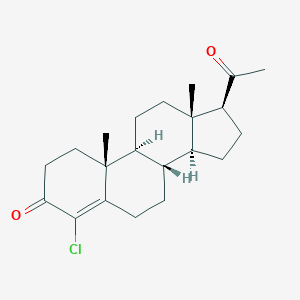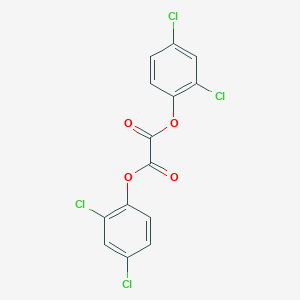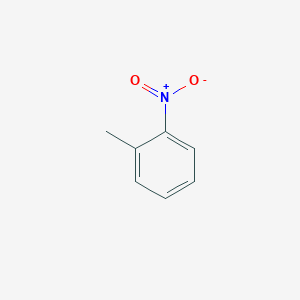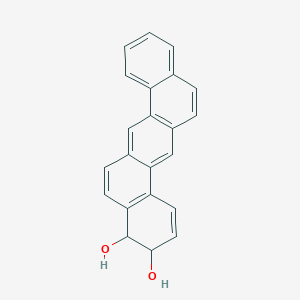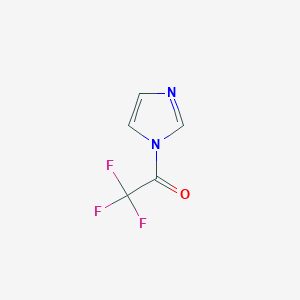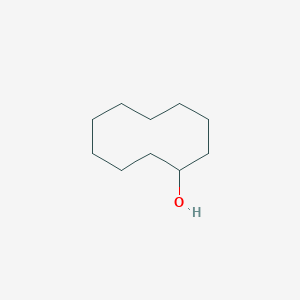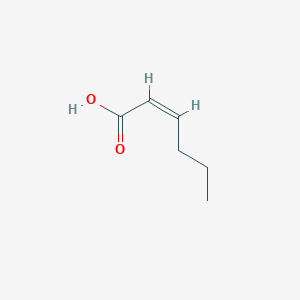
(Z)-2-Hexenoic acid
Vue d'ensemble
Description
This usually involves the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) of the compound.Applications De Recherche Scientifique
Controlled Release of Insect Pheromone : Hexenoic acid has been used in a controlled-release formulation for insect pheromones using zinc-layered hydroxide as a carrier. This formulation shows sustained release properties and is non-toxic to plants, indicating potential for environmentally safe pesticide applications (Ahmad et al., 2015).
Identification of Natural Substances : The compound has been studied for distinguishing synthetic materials from those biogenerated from linolenic acid, showcasing its utility in identifying the origin of certain organic substances (Fronza et al., 1996).
Supramolecular Chemistry : Substituted hexenoic acids have been used to form novel types of supramolecular structural arrays in solid-state through intermolecular hydrogen bonding. This has implications in the field of materials science and nanotechnology (Strauch et al., 2000).
Neuroscience Research : Derivatives of hexenoic acid, such as (Z)-4-amino-6-fluoro-5-hexenoic acid, have been used in neuroscience to study the inactivation of γ-aminobutyric acid aminotransferase, an enzyme involved in neurotransmitter regulation (Leon & Silverman, 1996).
Microbiological Degradation of Steroids : Research has been conducted on the microbial degradation of steroid ring A using hexenoic acid derivatives. This is relevant for understanding steroid metabolism and potentially for bioremediation applications (Coulter & Talalay, 1968).
Organic Synthesis : Hexenoic acid derivatives have been synthesized for various applications, including the study of their interaction with indoles and pyrroles, which is significant in medicinal chemistry and the development of pharmaceuticals (Obydennov et al., 2016).
Pheromone Synthesis : The compound has been used in the synthesis of pheromone components for certain insect species, indicating its application in pest control and entomology (Kim & Park, 2013).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that require further study.
Propriétés
IUPAC Name |
(Z)-hex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONDZDPPYHYKY-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Hexenoic acid | |
CAS RN |
1577-28-2 | |
| Record name | 2-Hexenoic acid, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HEXENOIC ACID, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q89Q680RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



